molecular formula C14H14N4O3S B2946142 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170390-86-9

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2946142
CAS No.: 1170390-86-9
M. Wt: 318.35
InChI Key: VYRSKDKVBNULTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic hybrid molecule designed for advanced pharmaceutical and medicinal chemistry research. This compound incorporates two privileged heterocyclic structures—a benzo[d]thiazole core and a methylpyrazole ring—linked by a carboxamide bridge, creating a multifunctional scaffold with significant research potential. The 5,6-dimethoxybenzo[d]thiazol-2-yl moiety is a key structural feature known for its diverse biological activities and presence in pharmacologically active compounds . This heterocyclic system demonstrates notable stability and reactivity, making it an attractive framework for developing novel therapeutic agents . The dimethylated benzothiazole structure contributes to the molecule's distinctive electronic properties and potential for target engagement. Current research applications focus primarily on its potential as a candidate in oncology studies, particularly through investigation as an EGFR (Epidermal Growth Factor Receptor) kinase inhibitor . Thiazolyl-pyrazole hybrids have demonstrated promising binding affinities to EGFR kinase active sites, with computational studies suggesting mechanisms involving hydrogen bonding and hydrophobic interactions with key residues in the ATP-binding pocket . Preliminary cytotoxicity evaluations of related structures have shown activity against human liver carcinoma cell lines (HepG-2) . Additional research applications include exploration of antimicrobial properties against resistant bacterial and fungal strains , with the molecular framework allowing for strategic modifications to enhance potency and selectivity. The compound also serves as a valuable synthetic intermediate in organic chemistry and drug discovery programs, enabling access to more complex molecular architectures through further functionalization at available reactive sites . This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Proper safety protocols including the use of personal protective equipment and adequate ventilation are essential when handling this compound. Researchers should consult safety data sheets for specific hazard information.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-18-9(4-5-15-18)13(19)17-14-16-8-6-10(20-2)11(21-3)7-12(8)22-14/h4-7H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRSKDKVBNULTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Production of pyrazoline derivatives.

  • Substitution: Generation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an anti-inflammatory and antioxidant agent, making it a candidate for further research in drug development.

Medicine: N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been investigated for its therapeutic properties. It has demonstrated efficacy in preclinical models for treating conditions such as inflammation and oxidative stress-related diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in material science and chemical engineering.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in inflammatory pathways, leading to a reduction in inflammation. The exact molecular targets and pathways are still under investigation, but research suggests that it may modulate signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Antimicrobial Activity

Yarlagadda et al. synthesized N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide derivatives (e.g., compounds 5a , 5h , 5i ). These compounds share a benzo[d]thiazole core and methoxy substituents but differ in their nitrobenzamide and triazole moieties. Antimicrobial testing revealed that 5a , 5h , and 5i exhibited activity comparable to ciprofloxacin (antibacterial) and miconazole (antifungal), suggesting that nitro groups and triazole rings enhance antimicrobial potency . In contrast, the pyrazole-carboxamide group in the target compound may redirect activity toward other therapeutic targets.

Compound Core Structure Key Substituents Activity Reference
Target Compound Benzo[d]thiazole 5,6-dimethoxy; pyrazole-carboxamide Not reported -
Derivatives Benzo[d]thiazole + triazole 6-methoxy; nitrobenzamide Antimicrobial

Anticancer Derivatives Targeting E6/p53 Interaction

Compound 22 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide) from In Silico Approaches shares a benzothiazole-carboxamide scaffold but incorporates a chloro-methoxybenzamide group. It acts as an E6/p53 interaction inhibitor, a mechanism relevant to cervical cancer. The absence of pyrazole and presence of a chlorinated aromatic ring may favor DNA-binding or protein-protein interaction disruption . This highlights how substituent variation can shift therapeutic focus from antimicrobial to anticancer applications.

Cardioprotective Thiazole Derivatives

N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () demonstrates cardioprotective efficacy exceeding Levocarnitine and Mildronate in hypoxia models. While its hydrazine-azepine structure differs from the target compound, both share a thiazole core with methoxy groups, implying that the thiazole ring contributes to cellular protection under oxidative stress .

Compound Therapeutic Area Efficacy vs. Standards Structural Features
Target Compound Not reported - Pyrazole-carboxamide
Compound Cardiovascular > Levocarnitine, Mildronate Thiazole-hydrazine; methoxy

Biological Activity

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and structure-activity relationships (SAR), drawing from diverse research findings.

Structural Characteristics

The compound features a benzo[d]thiazole moiety linked to a pyrazole carboxamide. The structural configuration plays a crucial role in its biological interactions. The presence of dimethoxy groups on the benzothiazole ring enhances its lipophilicity and may influence binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)34.54 ± 8.32
HepG2 (Liver)29.67 ± 7.45
A549 (Lung)45.12 ± 9.10

These results suggest that modifications in the pyrazole structure can lead to enhanced antiproliferative activity against cancer cells .

Antiparasitic Activity

The compound has also been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. SAR studies indicate that certain derivatives exhibit significant trypanocidal effects, with IC50 values ranging from 18.71 µM to over 500 µM for various analogs. The most active compounds showed better efficacy than standard treatments .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit cysteine proteases like cruzipain, which are critical for the survival of T. cruzi.
  • Induction of Apoptosis : Studies suggest that compounds in this class can trigger apoptotic pathways in cancer cells, leading to cell death .

Toxicity and Safety Profile

Toxicity assessments conducted on mammalian cell lines (e.g., Vero cells) indicate low cytotoxicity for many pyrazole derivatives, with CC50 values exceeding 500 µM for several compounds . This safety profile is promising for further development.

Case Studies

One notable study focused on the synthesis and biological evaluation of various pyrazole derivatives, including our compound of interest. The researchers found that small structural changes significantly impacted biological activity, reinforcing the importance of SAR analysis in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.